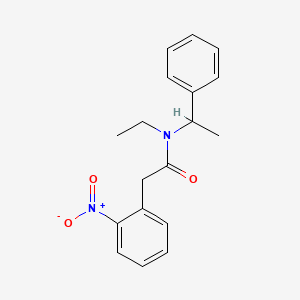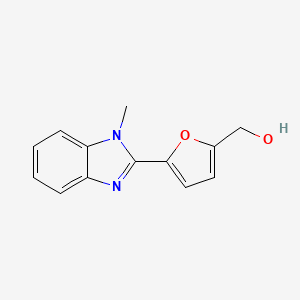
Di-tert-butyl trimethylsilyl hydrogen orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is a chemical compound that features a unique combination of tert-butyl and trimethylsilyl groups attached to an orthosilicate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl trimethylsilyl hydrogen orthosilicate typically involves the reaction of trimethylsilyl chloride with di-tert-butyl orthosilicate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Trimethylsilyl chloride and di-tert-butyl orthosilicate are prepared and purified.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around room temperature, for several hours.
Product Isolation: The reaction mixture is then subjected to purification techniques such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl trimethylsilyl hydrogen orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form orthosilicic acid and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and hydrogen peroxide.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Orthosilicic acid and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Di-tert-butyl trimethylsilyl hydrogen orthosilicate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of di-tert-butyl trimethylsilyl hydrogen orthosilicate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the orthosilicate core can participate in various chemical reactions. The tert-butyl groups enhance the compound’s stability and solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: A common reagent used in organic synthesis.
Di-tert-butyl Orthosilicate: A precursor in the synthesis of organosilicon compounds.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with similar properties.
Uniqueness
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is unique due to its combination of tert-butyl and trimethylsilyl groups, which provide a balance of stability, reactivity, and solubility. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88221-39-0 |
|---|---|
Fórmula molecular |
C11H28O4Si2 |
Peso molecular |
280.51 g/mol |
Nombre IUPAC |
hydroxy-bis[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O4Si2/c1-10(2,3)13-17(12,14-11(4,5)6)15-16(7,8)9/h12H,1-9H3 |
Clave InChI |
CVKRBMWTBOHEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](O)(OC(C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


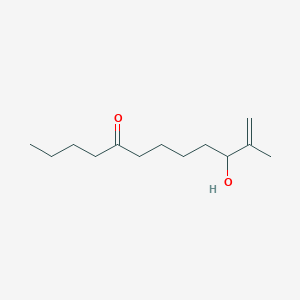
![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
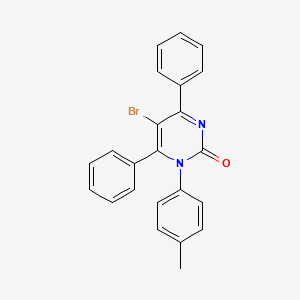
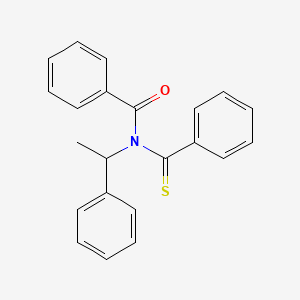
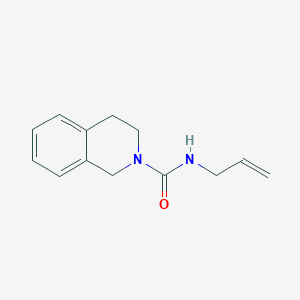
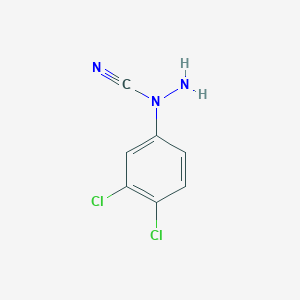
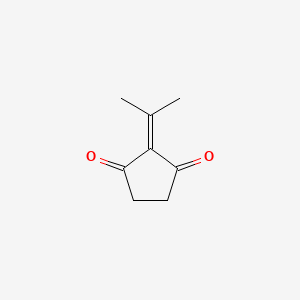
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
